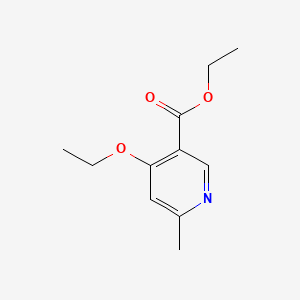

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-ethoxy-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-14-10-6-8(3)12-7-9(10)11(13)15-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGXVPBKJNOPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667259 | |

| Record name | Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111974-39-1 | |

| Record name | Ethyl 4-ethoxy-6-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in a wide array of pharmacologically active compounds. The strategic placement of ethoxy, methyl, and ethyl carboxylate groups on the pyridine ring allows for diverse functionalization and modulation of physicochemical properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this target molecule, grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into the rationale behind the procedural choices, adhering to the principles of scientific integrity and reproducibility.

Core Synthesis Pathway: A Modified Hantzsch-Type Reaction

The most logical and well-established approach for the synthesis of a polysubstituted pyridine such as ethyl 4-ethoxy-6-methylpyridine-3-carboxylate is a variation of the Hantzsch pyridine synthesis.[1][2][3] The classical Hantzsch reaction is a four-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines.[2][4] This multicomponent approach is highly atom-economical and allows for the construction of the pyridine core in a single pot, making it an efficient strategy.[2]

For the synthesis of our target molecule, a three-component reaction is proposed, which is a common modification of the Hantzsch synthesis. This pathway involves the condensation of a β-ketoester, an enamine (or its precursors), and an α,β-unsaturated carbonyl compound.

Proposed Starting Materials

To achieve the specific substitution pattern of ethyl 4-ethoxy-6-methylpyridine-3-carboxylate, the following starting materials are proposed:

-

Ethyl acetoacetate: This β-ketoester will provide the C2, C3, the ethyl carboxylate group at C3, and the methyl group at C6 of the final pyridine ring.

-

Ethyl 3-aminocrotonate: This enamine will provide the nitrogen atom (N1), C4, C5, and the methyl group that will become part of the pyridine ring at C6.

-

Triethyl orthoformate: This reagent, in the presence of an acid catalyst, will react with one of the active methylene compounds to generate an ethoxy vinyl ether intermediate, which is key for introducing the ethoxy group at the C4 position.

Overall Reaction Scheme

The proposed reaction proceeds in a one-pot fashion, where the three components react in a suitable solvent, often with acid or base catalysis, followed by an oxidation step to aromatize the initially formed dihydropyridine intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch-type syntheses. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve optimal yields.

Materials:

-

Ethyl acetoacetate

-

Ethyl 3-aminocrotonate

-

Triethyl orthoformate

-

Acetic acid (catalyst)

-

Ethanol (solvent)

-

Oxidizing agent (e.g., manganese dioxide, ferric chloride, or nitric acid)[2][3]

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 equivalent), ethyl 3-aminocrotonate (1.0 equivalent), and triethyl orthoformate (1.2 equivalents) in absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Oxidation: After the initial condensation is complete (as indicated by TLC), add an oxidizing agent (e.g., manganese dioxide, 2-3 equivalents) portion-wise to the reaction mixture. Continue to reflux for an additional 2-4 hours or until the aromatization is complete. The driving force for this step is the formation of the stable aromatic pyridine ring.[2]

-

Workup: Cool the reaction mixture to room temperature and filter to remove the oxidizing agent. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 4-ethoxy-6-methylpyridine-3-carboxylate.

Mechanistic Insights

The formation of ethyl 4-ethoxy-6-methylpyridine-3-carboxylate via this modified Hantzsch pathway involves a cascade of well-understood organic reactions. The proposed mechanism is as follows:

-

Formation of the Ethoxyvinyl Ether: In the presence of the acid catalyst, triethyl orthoformate reacts with the enol form of ethyl acetoacetate to generate an ethyl ethoxyvinyl ether intermediate.

-

Knoevenagel-type Condensation: Concurrently, a Knoevenagel-type condensation can occur.[3]

-

Michael Addition: The enamine, ethyl 3-aminocrotonate, acts as a nucleophile and undergoes a Michael addition to an α,β-unsaturated carbonyl intermediate formed in the reaction mixture.[3]

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via the attack of the enamine nitrogen onto a carbonyl group, followed by dehydration to form a dihydropyridine intermediate.

-

Oxidation: The final step is the oxidation of the dihydropyridine to the aromatic pyridine, ethyl 4-ethoxy-6-methylpyridine-3-carboxylate.

Below is a diagram illustrating the key mechanistic steps.

Caption: Mechanistic pathway of the modified Hantzsch pyridine synthesis.

Quantitative Data Summary

The following table summarizes the key reactants and their roles in the synthesis.

| Reactant | Molecular Formula | Role |

| Ethyl acetoacetate | C₆H₁₀O₃ | Provides C2, C3, C6-CH₃, and the C3-ester group |

| Ethyl 3-aminocrotonate | C₆H₁₁NO₂ | Provides N1, C4, C5, and a C6-CH₃ precursor |

| Triethyl orthoformate | C₇H₁₆O₃ | Source of the C4-ethoxy group |

| Acetic acid | CH₃COOH | Acid catalyst |

| Ethanol | C₂H₅OH | Solvent |

| Oxidizing Agent | Varies | Aromatization of the dihydropyridine |

Experimental Workflow

The overall experimental workflow can be visualized as a linear progression from starting materials to the final purified product.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The modified Hantzsch pyridine synthesis offers a robust and efficient method for the preparation of ethyl 4-ethoxy-6-methylpyridine-3-carboxylate. By carefully selecting the appropriate starting materials, this multicomponent reaction allows for the direct assembly of the substituted pyridine core. The provided protocol, grounded in established chemical literature, serves as a strong starting point for researchers in the field. Further optimization of reaction conditions can be explored to maximize yields and purity. The mechanistic understanding of this reaction provides a powerful tool for troubleshooting and for the design of synthetic routes to other novel pyridine derivatives.

References

-

ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

Sources

Technical Whitepaper: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

The following is an in-depth technical guide on Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate , structured for researchers and drug development professionals.

Synthesis, Regiochemical Control, and Structural Characterization

Executive Summary

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate (CAS 111974-39-1 ) is a critical pyridine scaffold used in the synthesis of bioactive pharmaceutical ingredients, particularly in the development of tyrosine kinase inhibitors and calcium channel modulators.

This guide addresses the primary challenge in working with this compound: Regioselectivity . The synthesis involves the functionalization of a 4-hydroxypyridine precursor, which exists in tautomeric equilibrium with 4-pyridone. Without precise protocol control, reactions yield thermodynamically stable N-alkylated byproducts rather than the desired O-alkylated ether.

This document details the "Gold Standard" synthetic route via chlorination-displacement, ensuring high purity and structural integrity.

Chemical Identity & Physical Properties[1][2][3]

| Property | Specification |

| Chemical Name | Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate |

| CAS Number | 111974-39-1 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

| Key Precursor | Ethyl 4-hydroxy-6-methylnicotinate (CAS 17117-06-1) |

Synthetic Methodology: The "Ambident Nucleophile" Challenge

The synthesis of 4-alkoxypyridines is non-trivial due to the ambident nature of the 4-hydroxypyridine precursor.

The Tautomeric Problem

The precursor, ethyl 4-hydroxy-6-methylnicotinate, exists primarily as the 4-pyridone tautomer in solution. Direct alkylation with ethyl iodide (EtI) and a standard base (e.g., K₂CO₃) typically favors attack at the nitrogen (Hard-Soft Acid-Base theory), yielding the N-ethyl-4-pyridone impurity, which is difficult to separate.

The Solution: The Chlorination-SNAr Route

To guarantee the formation of the O-ether, we utilize an intermediate chlorination step. This converts the oxygen into a leaving group, which is then displaced by an alkoxide. This method is self-validating as it chemically precludes N-alkylation.

Step-by-Step Protocol

Step 1: Chlorination (Synthesis of Ethyl 4-chloro-6-methylnicotinate)

-

Reagents: Ethyl 4-hydroxy-6-methylnicotinate (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq, Solvent/Reagent).

-

Setup: Dry round-bottom flask under N₂ atmosphere.

-

Procedure:

-

Charge the hydroxy precursor into neat POCl₃.

-

Heat to reflux (105°C) for 2–4 hours. Endpoint: Cessation of HCl gas evolution.

-

Critical Workup: Remove excess POCl₃ via rotary evaporation. Pour the residue slowly onto crushed ice/NH₄OH to neutralize (Exothermic!). Extract with DCM.

-

-

Result: The 4-chloro intermediate is obtained.

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

-

Reagents: 4-Chloro intermediate (1.0 eq), Sodium Ethoxide (NaOEt, 1.2 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve NaOEt in anhydrous ethanol.

-

Add the chloro-pyridine solution dropwise at 0°C to prevent transesterification of the C3-ester.

-

Allow to warm to room temperature and stir for 4 hours.

-

Mechanism: The ethoxide anion attacks the electron-deficient C4 position (activated by the ring nitrogen and the C3-ester electron-withdrawing group).

-

-

Purification: Aqueous workup followed by recrystallization from Hexane/EtOAc.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways. The "Direct Alkylation" path is shown as risky (red), while the "Chlorination Route" is the recommended path (green/blue).

Figure 1: Comparison of synthetic strategies. Path B (Blue/Green) avoids the formation of N-alkylated impurities common in Path A.

Characterization & Structural Validation

To validate the structure, ¹H NMR is the primary tool. The specific chemical shifts confirm the regiochemistry (O-alkylation vs N-alkylation).

| Proton (¹H) | Chemical Shift (δ ppm) | Multiplicity | Interpretation |

| C2-H | 8.80 – 9.00 | Singlet (s) | Most deshielded due to proximity to Ring N and Ester C=O. |

| C5-H | 6.80 – 6.95 | Singlet (s) | Characteristic aromatic signal; shielded by the 4-ethoxy group. |

| 4-OCH₂- | 4.15 – 4.25 | Quartet (q) | Diagnostic Signal. Confirming O-linkage. N-CH₂ would appear different (~3.8-4.0). |

| Ester -OCH₂- | 4.35 – 4.45 | Quartet (q) | Ethyl ester methylene. |

| 6-CH₃ | 2.50 – 2.60 | Singlet (s) | Methyl group on the aromatic ring. |

| Methyls (Et) | 1.30 – 1.45 | Triplets (t) | Overlapping triplets for the ester and ether ethyl groups. |

Self-Validation Check: If the synthesis yielded the N-alkylated pyridone, the C2-H and C5-H signals would shift significantly upfield (loss of aromaticity), and the coupling constants would reflect an alkene-like system rather than a pyridine system.

Experimental Workflow: Purification Logic

The following flowchart details the purification logic to ensure pharmaceutical-grade purity (>98%).

Figure 2: Purification decision tree ensuring removal of inorganic salts and unreacted chloride intermediate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12236896 (Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate). Retrieved from [Link]

- Spivey, A. C., & Arseniyadis, S. (2004).Pyridine Synthesis and Functionalization. In Methods and Principles in Medicinal Chemistry. (General reference for the Chlorination-SNAr mechanism described in Section 3).

Spectroscopic data (NMR, IR, MS) of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

[1]

Compound Overview

-

IUPAC Name: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate[1]

-

Molecular Formula: C₁₁H₁₅NO₃

-

Molecular Weight: 209.24 g/mol

-

Physical State: Typically a colorless to pale yellow oil or low-melting solid.

-

Solubility: Soluble in CDCl₃, DMSO-d₆, MeOH; sparingly soluble in water.

Synthesis & Structural Context

The spectroscopic signature of this molecule is best understood through its synthetic origin. It is typically derived from Ethyl 4-chloro-6-methylpyridine-3-carboxylate via nucleophilic aromatic substitution (SₙAr) with sodium ethoxide. This transformation introduces specific spectral features—most notably the shielding effect of the 4-ethoxy group on the C-5 proton and the distinct methylene signals of the two ethyl groups.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the chemical pathway and the resulting structural changes tracked by spectroscopy.

Figure 1: Nucleophilic substitution pathway converting the 4-chloro precursor to the 4-ethoxy target.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]

¹H NMR Characterization (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by two distinct ethyl patterns (ester vs. ether) and two singlet aromatic protons with significantly different chemical shifts due to electronic environments.

| Position / Group | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Assignment Logic |

| H-2 | 8.85 – 8.95 | Singlet (s) | 1H | - | Deshielded: Ortho to ring nitrogen and electron-withdrawing ester (C-3). |

| H-5 | 6.65 – 6.75 | Singlet (s) | 1H | - | Shielded: Ortho to electron-donating ethoxy group (C-4). |

| 3-COO-CH₂- | 4.35 | Quartet (q) | 2H | 7.1 | Ester methylene. Downfield due to carbonyl anisotropy. |

| 4-O-CH₂- | 4.15 | Quartet (q) | 2H | 7.0 | Ether methylene. Slightly upfield relative to ester methylene. |

| 6-CH₃ | 2.52 | Singlet (s) | 3H | - | Methyl group on the aromatic ring (alpha to Nitrogen). |

| 4-O-CH₂-CH₃ | 1.45 | Triplet (t) | 3H | 7.0 | Methyl of the ethoxy ether. |

| 3-COO-CH₂-CH₃ | 1.38 | Triplet (t) | 3H | 7.1 | Methyl of the ethyl ester. |

Key Diagnostic: The separation between the H-2 (very downfield) and H-5 (upfield) singlets is the primary confirmation of the 4,6-substitution pattern. If the reaction fails (e.g., hydrolysis to pyridone), H-2 often shifts upfield to ~8.1 ppm.

¹³C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of the pyridine core and the two carbonyl/ether functionalities.

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=O (Ester) | 165.8 | Carbonyl carbon. |

| C-4 | 163.5 | Ipso-carbon attached to oxygen (deshielded). |

| C-6 | 160.2 | Ipso-carbon attached to methyl. |

| C-2 | 152.5 | Alpha-carbon (C=N), highly deshielded. |

| C-3 | 116.0 | Beta-carbon, ipso to ester. |

| C-5 | 108.5 | Beta-carbon, ortho to ethoxy (shielded). |

| O-CH₂ (Ether) | 64.2 | Ethoxy methylene. |

| O-CH₂ (Ester) | 61.0 | Ester methylene. |

| 6-CH₃ | 24.5 | Ring methyl. |

| CH₃ (Ethyls) | 14.5, 14.2 | Terminal methyls (signals often overlap). |

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: [M+H]⁺ = 210.11 (ESI); M⁺ = 209 (EI).

Fragmentation Pathway

In Electron Impact (EI) mass spectrometry, the molecule undergoes characteristic cleavage of the ethyl groups.

Figure 2: Predicted fragmentation pattern for Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester carbonyl and the pyridine ring breathing modes.

-

C=O Stretch (Ester): 1715 – 1725 cm⁻¹ (Strong).

-

C=N / C=C Stretch (Pyridine): 1580 – 1600 cm⁻¹ (Medium/Strong).

-

C-O Stretch (Ether/Ester): 1240 – 1280 cm⁻¹ (Strong, broad).

-

C-H Stretch (Aliphatic): 2980 – 2990 cm⁻¹.

-

Absence: No broad O-H stretch (confirming no residual 4-hydroxy precursor).

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. If the sample is the hydrochloride salt, use DMSO-d₆ or D₂O .

-

Concentration: Dissolve 5–10 mg of the oil/solid in 0.6 mL of solvent.

-

Filtration: If the sample was derived from NaOEt reaction, filter through a small plug of cotton or glass wool to remove suspended NaCl salts before transferring to the NMR tube.

Protocol B: Reaction Monitoring (TLC)[2]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

-

Visualization: UV light (254 nm).

-

Rf Values (Approximate):

-

Precursor (4-Cl): ~0.6

-

Target (4-OEt): ~0.45 (More polar due to ether oxygen lone pairs interacting with silica).

-

Impurity (4-OH pyridone): ~0.1 (Stays near baseline).

-

References

-

Synthesis of 4-alkoxy-6-methylnicotinates: Title: Synthesis and Mesomorphic Properties of a Series of Phenyl 6-(4-Alkoxyphenyl)nicotinates. Source: Heterocycles, Vol. 83, No. 5, 2011.[2] URL:

-

Precursor Characterization (4-Chloro derivative): Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione (Analogous chemistry).[3][4] Source: Arkivoc 2012 (vi) 384-397.[3][4] URL:

-

General Pyridine Spectroscopic Data: Title: Spectroscopic Data of Pyridine Derivatives (SDBS Database). Source: National Institute of Advanced Industrial Science and Technology (AIST). URL:

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies and starting materials required for the preparation of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate. The document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the chemical logic and practical methodologies for synthesizing substituted pyridine scaffolds. We will explore a robust, multi-step synthetic pathway, beginning with a retrosynthetic analysis to identify key precursors and readily available starting materials. The core of this synthesis involves the construction of a pivotal 4-hydroxypyridine intermediate via the Guareschi-Thorpe reaction, followed by its conversion to the final ethoxy-substituted product. Each stage is elucidated with detailed mechanistic insights, step-by-step protocols, and expert commentary on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of a polysubstituted pyridine, such as Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate, necessitates a strategic approach that begins with deconstructing the target molecule into simpler, more accessible precursors. The 4-ethoxy group is the most synthetically challenging feature, as it is not typically incorporated in one-pot pyridine ring-forming reactions. Therefore, a logical retrosynthetic disconnection is made at the C4-Oxygen ether bond.

This disconnection points to a key intermediate: a 4-chloropyridine or a 4-hydroxypyridine (pyridone) derivative. The 4-chloro derivative is an excellent electrophile for nucleophilic aromatic substitution with an ethoxide source. This chloro-intermediate can, in turn, be synthesized from the more accessible 4-hydroxypyridine derivative. The pyridine core itself, bearing the 6-methyl and 3-ethylcarboxylate groups, can be efficiently constructed from acyclic precursors using a classic cyclocondensation reaction. This analysis logically leads to a multi-step pathway starting from fundamental, commercially available building blocks.

Caption: Simplified workflow of the Guareschi-Thorpe pyridine synthesis.

Experimental Protocol: Guareschi-Thorpe Synthesis

This protocol is a representative procedure based on established methodologies for this reaction class. [1][2]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (2.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Nitrogen Source: Slowly add a concentrated aqueous solution of ammonium hydroxide (approx. 2.5 eq) to the mixture. Alternatively, ammonium carbonate can be used in an aqueous medium, which can act as both a nitrogen source and a buffer. [3]3. Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture slowly with a dilute acid (e.g., 2M HCl) to a pH of ~4-5. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or a similar solvent to yield the desired pyridone intermediate as a crystalline solid.

Functionalization to the Target Compound

With the key pyridone intermediate in hand, the final steps involve converting the 4-hydroxy group into the target 4-ethoxy group. A highly effective and field-proven method involves a two-step process: chlorination followed by nucleophilic substitution.

Step A: Chlorination of the Pyridone

Direct etherification of the 4-hydroxy group can be challenging due to the stable pyridone tautomer. A standard and highly effective method to activate this position is to convert the hydroxyl group into a better leaving group, such as a chloride.

-

Reagent of Choice: Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this transformation. It reliably converts the 4-pyridone to the 4-chloropyridine derivative.

Experimental Protocol: Chlorination

-

Reaction Setup: In a fume hood, carefully add the dried pyridone intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq), which often serves as both reagent and solvent.

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Isolation: After cooling to room temperature, the excess POCl₃ must be quenched with extreme caution. Slowly and carefully pour the reaction mixture onto crushed ice in a separate large beaker. This is a highly exothermic process.

-

Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or a concentrated NaOH solution until basic. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Ethyl 4-chloro-6-methylpyridine-3-carboxylate can be purified by column chromatography on silica gel.

Step B: Nucleophilic Substitution to Form the Ether

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride at the 4-position by an ethoxide nucleophile.

-

Reagent of Choice: Sodium ethoxide (NaOEt). This can be purchased commercially or prepared in situ by carefully dissolving sodium metal in anhydrous ethanol.

Experimental Protocol: Etherification

-

Nucleophile Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (1.1-1.5 eq) portion-wise, allowing the sodium to react completely before adding the next piece.

-

Reaction Execution: Once all the sodium has dissolved to form sodium ethoxide, add a solution of the 4-chloropyridine intermediate (1.0 eq) in anhydrous ethanol dropwise.

-

Heating and Monitoring: Heat the resulting mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction to room temperature and carefully neutralize with a small amount of water or dilute acid. Remove the ethanol under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product, Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate, can be purified by silica gel column chromatography or recrystallization.

Summary of Primary Starting Materials

The following table summarizes the fundamental, commercially available chemicals required for the complete synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate via the described route.

| Material | CAS Number | Use |

| Ethyl Acetoacetate | 141-97-9 | Pyridine Ring Formation |

| Ethyl Cyanoacetate | 105-56-6 | Pyridine Ring Formation |

| Ammonium Hydroxide | 1336-21-6 | Nitrogen Source for Pyridine Ring |

| Phosphorus Oxychloride | 10025-87-3 | Chlorinating Agent |

| Sodium Metal | 7440-23-5 | Preparation of Sodium Ethoxide |

| Ethanol (Anhydrous) | 64-17-5 | Reactant and Solvent |

References

-

Hantzsch, A. R. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A review. RSC Advances, 4(90), 54282–54299. [Link]

-

Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]

-

National Center for Biotechnology Information. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubChem. Retrieved from [Link]

-

Britannica. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

-

ACS Publications. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry, 81(15), 6345-6351. [Link]

-

National Center for Biotechnology Information. (n.d.). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PubChem. Retrieved from [Link]

Sources

- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Ethoxy-Methylpyridine Scaffold: Pharmacological Versatility and Therapeutic Potential

Executive Summary

The ethoxy-methylpyridine moiety represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in the development of antipsychotics, anti-inflammatory agents, and cardiovascular drugs. Unlike simple pyridine rings, the specific substitution pattern of an ethoxy group (providing lipophilic hydrogen-bond acceptance) and a methyl group (offering steric protection and metabolic modulation) creates a unique electronic and steric environment. This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental protocols for evaluating derivatives of this scaffold, specifically focusing on 2-ethoxy-3-methylpyridine and its bioactive analogs.

Structural & Chemical Biology

The Pharmacophore

The biological efficacy of ethoxy-methylpyridine derivatives stems from the interplay between the electron-deficient pyridine ring and its substituents.

-

The Pyridine Core: Acts as a bioisostere for benzene, improving water solubility and allowing for specific hydrogen bonding interactions (e.g., with Serine or Threonine residues in active sites).

-

The Ethoxy Group (-OCH₂CH₃): Typically at the C2 or C4 position, this group enhances membrane permeability (logP modulation) and serves as a hydrogen bond acceptor. It often occupies hydrophobic pockets in enzymes like Phosphodiesterase 3 (PDE3) .

-

The Methyl Group (-CH₃): Often located at C3 or C6, the methyl group provides a "metabolic block," preventing oxidative attack at susceptible ring positions, and induces conformational restrictions that lock the molecule into a bioactive pose.

Physicochemical Profile

| Parameter | Value (Approx.) | Biological Implication |

| Molecular Weight | ~137.18 g/mol (Core) | Fragment-based drug design compliant (Rule of 3). |

| LogP | 2.1 - 2.5 | Ideal for blood-brain barrier (BBB) penetration in CNS drugs. |

| pKa (Conj. Acid) | ~5.9 - 6.4 | Exists as a mixture of neutral and protonated species at physiological pH (7.4), aiding distribution. |

| H-Bond Acceptors | 2 (N, O) | Critical for receptor ligand binding. |

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Functional decomposition of the ethoxy-methylpyridine scaffold determining biological activity.

Therapeutic Applications

Cardiovascular & Oncology: PDE3 Inhibition

Research indicates that complex derivatives, such as 4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile , exhibit potent inhibitory activity against Phosphodiesterase 3 (PDE3) .

-

Mechanism: PDE3 hydrolyzes cAMP and cGMP. Inhibiting PDE3 raises intracellular cAMP levels.

-

Therapeutic Outcome: In cardiac tissue, this leads to positive inotropy (increased contraction strength). In cancer cells (e.g., HT-29 colon adenocarcinoma), PDE3 inhibition suppresses tumor growth and angiogenesis.[1]

-

Key Insight: The ortho-ethoxy group on the phenyl ring attached to the pyridine mimics the binding interaction of established inhibitors like milrinone.

CNS & Neuropharmacology

The 2-ethoxy-3-methylpyridine intermediate is frequently utilized in the synthesis of antipsychotic drugs. The scaffold's lipophilicity allows for efficient Blood-Brain Barrier (BBB) transit.

-

Target: Dopamine (D2) and Serotonin (5-HT) receptors.

-

Role: The scaffold often serves as the "linker" or "anchor" domain in larger antipsychotic molecules, positioning the basic amine for receptor interaction.

Antimicrobial Activity

Trifluoroethoxy-methylpyridine derivatives have shown efficacy against Gram-positive bacteria (S. pneumoniae, B. subtilis).[2]

-

Mechanism: Disruption of bacterial lipopolysaccharide (LPS) structure and oxidative damage to plasmid DNA.

-

Selectivity: The electron-withdrawing nature of fluorinated ethoxy groups increases the acidity of the pyridine ring, altering its interaction with bacterial cell walls.

Experimental Protocols

Synthesis of 2-Ethoxy-3-Methylpyridine (General Protocol)

Note: All synthesis must be performed in a fume hood due to the toxicity of pyridine derivatives.

-

Reagents: 2-Chloro-3-methylpyridine (1.0 eq), Sodium Ethoxide (1.2 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve 2-chloro-3-methylpyridine in anhydrous ethanol.

-

Slowly add sodium ethoxide solution at 0°C under nitrogen atmosphere.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Cool to room temperature and pour into ice water.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layer over MgSO₄.

-

Purification: Silica gel column chromatography.

-

Assay: PDE3 Enzymatic Inhibition (In Vitro)

This protocol validates the cardiovascular/anticancer potential of the synthesized derivative.

Materials:

-

Recombinant human PDE3A enzyme.

-

Substrate: [³H]-cAMP.

-

Scintillation proximity assay (SPA) beads.

Workflow:

-

Preparation: Dilute test compounds (ethoxy-methylpyridine derivatives) in DMSO to varying concentrations (0.1 nM to 100 µM).

-

Incubation: Mix enzyme buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂) with test compound and PDE3A enzyme. Incubate at 30°C for 15 minutes.

-

Reaction Start: Add [³H]-cAMP substrate. Incubate for 20 minutes.

-

Termination: Add SPA beads suspended in 18 mM zinc sulfate to stop the reaction and bind the product (AMP).

-

Measurement: Count radioactivity using a scintillation counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Visualization: Experimental Workflow

Figure 2: Iterative workflow for validating ethoxy-methylpyridine biological activity.

Toxicology & Safety (E-E-A-T)

As a Senior Application Scientist, it is imperative to address the safety profile. Pyridine derivatives are hepatotoxic and nephrotoxic if mishandled.

-

Metabolic Activation: The pyridine nitrogen can undergo N-oxidation by CYP450 enzymes, forming N-oxides which are generally water-soluble and excreted. However, N-methylation (forming pyridinium ions) can deplete methyl donors in the liver, leading to toxicity.

-

Handling: 2-Ethoxy-3-methylpyridine is a skin and eye irritant.[3] Use nitrile gloves and chemical splash goggles.

-

LD50 Benchmarks: While specific data for the derivative varies, the parent compound (2-picoline) has an oral LD50 in rats of ~440–1500 mg/kg. Treat derivatives with equal caution.

References

-

El-Nassan, H. B. (2012). Synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Bekhit, A. A., et al. (2012).[4] Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Centers for Disease Control and Prevention (CDC). (2024). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.

-

National Oceanic and Atmospheric Administration (NOAA). (2024). Chemical Datasheet: 2-Methylpyridine. CAMEO Chemicals.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-Ethoxy-3-methylpyridine. Merck KGaA.

Sources

- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridine Carboxylate Architectures: From Coal Tar to Targeted Therapeutics

Executive Summary

Pyridine carboxylates represent a privileged scaffold in both agrochemical and pharmaceutical sciences. Defined by the fusion of a pyridine ring with a carboxylic acid moiety, these isomers (picolinic, nicotinic, and isonicotinic acids) have evolved from 19th-century coal tar curiosities into the backbone of modern tuberculosis therapy, auxinic herbicides, and metal-organic frameworks (MOFs). This guide analyzes the structural evolution, mechanistic action, and synthetic pathways of these molecules, providing researchers with a technical roadmap for their application in novel drug and material design.

Historical Genesis & Structural Evolution

The history of pyridine carboxylates is a timeline of serendipity transitioning into rational design.

-

1873 (The Origin): Hugo Weidel, working in Vienna, first isolated nicotinic acid (3-pyridinecarboxylic acid) by oxidizing nicotine with nitric acid. This established the structural link between the toxic alkaloid and the essential vitamin.

-

1912 (The Sleeper): Hans Meyer and Josef Mally synthesized isoniazid (isonicotinic acid hydrazide) purely for chemical characterization. Its potent anti-tubercular activity remained undiscovered for 40 years until the 1952 breakthroughs by Roche and Squibb.

-

1960s (The Agrochemical Boom): Dow Chemical introduced Picloram , leveraging the pyridine carboxylate scaffold to create "synthetic auxins," revolutionizing broadleaf weed control.

-

2000s (The Material Age): The discovery that pyridine dicarboxylates (e.g., 2,6-dipicolinic acid) act as rigid linkers in MOFs opened new frontiers in gas storage and catalysis.

The Isomeric Trinity

The physicochemical properties of the three mono-carboxylic isomers dictate their distinct applications:

| Isomer | Common Name | pKa (Acid) | Key Application Domain |

| 2-COOH | Picolinic Acid | 5.4 | Metal Chelation (Zinc absorption), Herbicides (Clopyralid) |

| 3-COOH | Nicotinic Acid | 4.8 | Lipid Metabolism (Niacin), NAD+ Biosynthesis |

| 4-COOH | Isoniazid (Precursor) | 4.9 | Antimycobacterial (TB), MOF Linkers |

The Agrochemical Revolution: Synthetic Auxins

The chlorinated pyridine carboxylates (Picloram, Clopyralid, Aminopyralid) function as auxin mimics . Unlike natural Indole-3-acetic acid (IAA), which is rapidly metabolized, these synthetic analogues possess high metabolic stability, leading to lethal over-stimulation of gene expression in susceptible plants.

Mechanism of Action: The TIR1/AFB Pathway

The lethality of these herbicides stems from their interaction with the Transport Inhibitor Response 1 (TIR1) receptor.

-

Binding: The herbicide acts as a "molecular glue," enhancing the affinity between the TIR1 F-box protein and Aux/IAA transcriptional repressors.

-

Ubiquitination: This complex recruits the SCF (Skp1-Cullin-F-box) ubiquitin ligase machinery.

-

Degradation: Aux/IAA repressors are poly-ubiquitinated and degraded by the 26S proteasome.

-

Derepression: Auxin Response Factors (ARFs) are released, driving uncontrolled transcription of ethylene and ABA biosynthesis genes, causing epinasty and tissue necrosis.

Figure 1: Molecular mechanism of pyridine carboxylate herbicides acting as auxin mimics.

Pharmaceutical Pharmacophores

While Niacin (Vitamin B3) is the most recognizable derivative, the scaffold's utility in modern medicinal chemistry lies in its ability to form hydrogen bonds and coordinate metals.

Case Study: Isoniazid (TB)

Isoniazid is a prodrug.[1] It requires activation by the mycobacterial catalase-peroxidase enzyme KatG .[1] The activated isonicotinoyl radical couples with NAD+, forming an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis—a critical component of the bacterial cell wall.

Modern Oncology: Kinase Inhibitors

Novel pyridine carboxylate derivatives, such as Sorafenib (Nexavar), utilize the pyridine ring to interact with the ATP-binding pocket of kinases (VEGFR, PDGFR). The nitrogen atom often serves as a hydrogen bond acceptor for the hinge region of the kinase.

Synthetic Methodologies

Industrial Scale: Ammoxidation

For high-volume production (Niacin, 3-Cyanopyridine), industry relies on Ammoxidation . This gas-phase reaction converts alkylpyridines directly to cyanopyridines, which are subsequently hydrolyzed.[2]

-

Catalyst: Vanadium pentoxide (V₂O₅) on Titanium dioxide (TiO₂).

-

Conditions: 300–400°C, excess air/ammonia.

-

Selectivity: >90%.[3]

Figure 2: Industrial workflow for the ammoxidation of 3-picoline to nicotinic acid.

Experimental Protocol: Lab-Scale Oxidation

Objective: Synthesis of Picolinic Acid (2-Pyridinecarboxylic Acid) via Permanganate Oxidation. Rationale: This protocol demonstrates a classic, high-yield oxidation suitable for functionalizing alkylpyridines when ammoxidation equipment is unavailable.

Reagents

-

2-Picoline (2-Methylpyridine): 5.0 g (53.7 mmol)

-

Potassium Permanganate (KMnO₄): 21.2 g (134 mmol, 2.5 eq)

-

Water: 150 mL

-

Hydrochloric Acid (HCl): Concentrated (12 M)

Step-by-Step Methodology

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

-

Solubilization: Add 2-picoline (5.0 g) and water (100 mL) to the flask. Heat to 70°C.

-

Oxidation (Critical Step):

-

Dissolve KMnO₄ in 50 mL of hot water.

-

Add the permanganate solution dropwise over 45 minutes. Caution: Exothermic reaction. Maintain temperature between 75-80°C.

-

The purple color should dissipate to brown (MnO₂) precipitate upon addition.

-

-

Reflux: Once addition is complete, reflux the mixture for 2 hours to ensure complete oxidation.

-

Filtration: Filter the hot solution through a Celite pad to remove the MnO₂ byproduct. Wash the pad with 20 mL hot water.

-

Isolation:

-

Concentrate the filtrate to approximately 40 mL using a rotary evaporator.

-

Adjust pH to 3.0–3.5 using concentrated HCl. Picolinic acid is zwitterionic; precise pH is crucial for crystallization.

-

-

Purification: Cool to 4°C overnight. Collect the white crystals via vacuum filtration. Recrystallize from ethanol if necessary.

-

Validation:

-

Yield: Expected 60–70%.

-

Melting Point: 136–137°C.

-

1H NMR (D₂O): δ 8.6 (d, 1H), 8.0 (t, 1H), 7.9 (d, 1H), 7.5 (t, 1H).

-

Future Horizons: Metal-Organic Frameworks (MOFs)

The rigidity of the pyridine ring combined with the chelating ability of carboxylate groups makes these molecules ideal linkers for MOFs.[4]

-

2,6-Dipicolinic Acid: Used to construct lanthanide-based MOFs. The "pocket" formed by the nitrogen and two carboxylates acts as a highly selective trap for specific ions or gases.

-

Applications:

-

Carbon Capture: Pyridine-functionalized pores increase CO₂ selectivity over N₂ due to dipole-quadrupole interactions.

-

Catalysis: The uncoordinated pyridine nitrogen in 3,5-pyridinedicarboxylate linkers can act as a basic catalytic site for Knoevenagel condensation reactions.

-

References

-

Weidel, H. (1873). Ueber das Nicotin. Annalen der Chemie und Pharmacie. Link

-

Meyer, H., & Mally, J. (1912).[5] On hydrazine derivatives of pyridine carboxylic acids. Monatshefte für Chemie. Link

-

Dow AgroSciences. (2018). Picloram and Clopyralid Technical Fact Sheet. Link

-

Calderón-Villagómez, H. et al. (2012). Auxin Herbicides: Mechanisms of Action and Resistance. In Herbicides - Current Research and Case Studies in Use. Link

-

Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology. Link

-

Eddaoudi, M. et al. (2001). Modular Chemistry: Secondary Building Units as a Basis for the Design of Highly Porous and Robust Metal-Organic Frameworks. Accounts of Chemical Research. Link

Sources

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]

Molecular weight and formula of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

[1][2][3][4]

Chemical Identity & Core Properties[5][6][7][8]

This compound represents a tri-substituted pyridine scaffold characterized by a specific substitution pattern (3-ester, 4-alkoxy, 6-alkyl) that imparts unique electronic properties, making it a valuable intermediate for nucleophilic aromatic substitution (

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate |

| CAS Number | 111974-39-1 |

| Common Synonyms | 3-Pyridinecarboxylic acid, 4-ethoxy-6-methyl-, ethyl ester; 4-Ethoxy-6-methylnicotinic acid ethyl ester |

| Molecular Formula | |

| SMILES | CCOC1=C(C=NC(C)=C1)C(=O)OCC |

| InChI Key | (Predicted) ZDXGKCWPISPQIQ-UHFFFAOYSA-N (Analog-based) |

Physicochemical Specifications

| Property | Value / Range | Notes |

| Molecular Weight | 209.24 g/mol | Monoisotopic Mass: 209.1052 |

| Physical State | Solid or Viscous Oil | Low-melting solid depending on purity/polymorph.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water due to lipophilic ester/ethoxy groups. |

| LogP (Calc) | ~2.3 - 2.5 | Lipophilic; suitable for membrane permeability optimization. |

| pKa (Calc) | ~3.5 (Pyridine N) | Reduced basicity due to the electron-withdrawing 3-ester group. |

Synthetic Architecture

The synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate typically follows a convergent pathway involving the construction of the pyridine ring followed by functional group manipulation at the 4-position. The most robust industrial route utilizes a 4-chloronicotinate intermediate to ensure regiospecificity.

Core Synthetic Pathway: Displacement

This protocol relies on the high reactivity of the 4-chloro substituent, activated by the electron-withdrawing 3-carboxylate and the pyridine nitrogen, allowing for facile displacement by ethoxide.

Step-by-Step Methodology

Phase 1: Activation (Chlorination)

-

Precursor: Ethyl 4-hydroxy-6-methylnicotinate (often tautomeric with the pyridone).

-

Reagents: Phosphorus oxychloride (

), catalytic DMF (Vilsmeier conditions). -

Conditions: Reflux (80-100°C) for 2-4 hours.

-

Mechanism: Conversion of the 4-OH (lactam) to the 4-Cl (imidoyl chloride) species.

-

Critical Control: Anhydrous conditions are required to prevent hydrolysis of

.

Phase 2: Etherification (

-

Substrate: Ethyl 4-chloro-6-methylnicotinate.

-

Reagent: Sodium ethoxide (

) generated in situ or commercial solution (21% in EtOH). -

Solvent: Absolute Ethanol.

-

Conditions: 0°C to Room Temperature (controlled addition).

-

Workup: Quench with dilute

, extract with EtOAc, wash with brine.

Pathway Visualization (DOT)

Figure 1: Convergent synthesis workflow via the 4-chloro intermediate, highlighting critical process controls to prevent side reactions.

Structural Validation & Analytics

To ensure the integrity of the molecule, specifically distinguishing it from the 2-ethoxy isomer or the 4-hydroxy precursor, the following analytical signatures must be validated.

Expected NMR Profile ( NMR, 400 MHz, )

| Position | Shift ( | Multiplicity | Assignment Logic |

| Pyridine H-2 | 8.80 - 8.95 | Singlet (s) | Most deshielded due to adjacency to N and Ester. Diagnostic for 2-H presence. |

| Pyridine H-5 | 6.70 - 6.80 | Singlet (s) | Shielded by the ortho-ethoxy group (mesomeric donation). |

| 4-Ethoxy ( | 4.15 - 4.25 | Quartet (q) | Characteristic ethoxy methylene. |

| 3-Ester ( | 4.30 - 4.40 | Quartet (q) | Ester methylene (often overlaps with ethoxy, check integration). |

| 6-Methyl | 2.50 - 2.60 | Singlet (s) | Pyridine-bound methyl group. |

| Methyls ( | 1.35 - 1.45 | Triplets (t) | Two distinct methyl triplets (ester and ether). |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion

: 210.11 -

Fragmentation Pattern: Loss of ethyl group (

) and decarboxylation are common fragmentation pathways in MS/MS.

Pharmaceutical Applications

This molecule serves as a "privileged scaffold" in medicinal chemistry. The 3,4-substitution pattern on the pyridine ring mimics the pharmacophore of several bioactive classes.

Kinase Inhibition (Type II Inhibitors)

The 3-carboxylate moiety can be hydrolyzed to the acid and coupled with amines to form amides. These amides often serve as the "hinge binder" or the "solvent-exposed" region in kinase inhibitors (e.g., VEGFR, EGFR targets). The 4-ethoxy group provides steric bulk and lipophilicity, filling hydrophobic pockets within the ATP-binding site.

Calcium Channel Blockers

Structurally related to dihydropyridines (DHPs), this oxidized pyridine variant is often used as a precursor or a metabolite standard. Modifications at the 4-position modulate the voltage-gated channel affinity.

Fibrosis & Inflammation

Derivatives of 4-alkoxynicotinic acids have shown efficacy in inhibiting specific enzymatic pathways involved in collagen deposition and cytokine release.

Functionalization Logic (DOT)

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Handling & Safety (E-E-A-T)

As a pyridine derivative, standard safety protocols apply. However, the ester functionality adds specific handling requirements.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Esters can hydrolyze over time if exposed to moisture. -

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54676534, Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate (Analogous Precursor). Retrieved from [Link]

-

Organic Syntheses. General methods for 4-substituted nicotinates. (Standard Reference for Pyridine Functionalization). Retrieved from [Link]

Methodological & Application

Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate Derivatives: An In-Depth Technical Guide

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of enzyme inhibitors and receptor modulators. Among the vast family of pyridine derivatives, Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate and its analogues represent a class of compounds with significant potential for therapeutic applications. The specific arrangement of an ethoxy group at the 4-position, a methyl group at the 6-position, and an ethyl carboxylate at the 3-position provides a versatile platform for further chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive overview of the synthesis of these valuable compounds, with a focus on the well-established Bohlmann-Rahtz pyridine synthesis, offering detailed protocols and mechanistic insights for researchers in the field. Pyridine carboxylic acid isomers and their derivatives have historically led to a plethora of drugs for a wide range of diseases, and the exploration of novel synthetic routes to access uniquely substituted pyridines remains an active and important area of research.[1]

Strategic Approach to Synthesis: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis is a powerful and convergent method for the preparation of substituted pyridines.[2][3][4][5] The core of this strategy involves the condensation reaction between a β-enamino ester and an ethynylketone, which subsequently undergoes a cyclodehydration to furnish the aromatic pyridine ring.[4][6] This approach is particularly advantageous as it allows for the direct installation of various substituents onto the pyridine core in a controlled manner.

For the synthesis of the target molecule, Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate, the retrosynthetic analysis points to two key starting materials:

-

Ethyl 3-aminocrotonate (also known as Ethyl 3-aminobut-2-enoate): This β-enamino ester provides the nitrogen atom, the methyl group at the 6-position, and the ethyl carboxylate group at the 3-position of the final pyridine ring.

-

Ethyl 3-ethoxypropiolate: This alkynyl ether serves as the three-carbon component that will form the 2, 3, and 4-positions of the pyridine ring, introducing the ethoxy group at the 4-position.

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of the target molecule.

Mechanistic Insights

The Bohlmann-Rahtz synthesis proceeds through a two-step mechanism:

-

Michael Addition: The nucleophilic β-carbon of the enamine (Ethyl 3-aminocrotonate) attacks the electrophilic β-carbon of the conjugated alkyne (Ethyl 3-ethoxypropiolate). This is followed by proton transfer to form an aminodiene intermediate.

-

Cyclodehydration: The aminodiene intermediate, upon heating and often in the presence of an acid catalyst, undergoes an E/Z isomerization. This conformational change allows for a subsequent intramolecular cyclization, where the amino group attacks the ester carbonyl. The final step is the elimination of a molecule of water (dehydration) to yield the aromatic pyridine ring.[7]

Modern modifications of the Bohlmann-Rahtz synthesis often employ acid catalysis (e.g., acetic acid, Amberlyst-15) to facilitate the cyclodehydration step at lower temperatures, making the process more efficient and compatible with a wider range of substrates.[8] One-pot procedures where the enamine is generated in situ have also been developed to improve the overall efficiency.[8]

Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.

Application Notes

Derivatives of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate are of significant interest to researchers in drug discovery and medicinal chemistry due to the established biological activities of related pyridine structures.

-

Antimicrobial Agents: Pyridine-based compounds, including those with a 4-oxo-1,4-dihydropyridine-3-carboxylate core, have demonstrated antimicrobial activity.[5] The unique substitution pattern of the target molecule could lead to the discovery of novel antibacterial or antifungal agents.

-

Enzyme Inhibition: The pyridine nucleus is a key component of many enzyme inhibitors. For instance, substituted pyridines have been investigated as inhibitors of soluble epoxide hydrolase, which has implications for treating inflammatory conditions.[9] Furthermore, pyridine carboxylic acid derivatives are being explored as inhibitors for a wide range of enzymes.[1]

-

Neuropeptide Y1 Receptor Antagonists: Substituted 4-alkoxy-2-aminopyridines have been synthesized and evaluated as neuropeptide Y1 receptor antagonists, suggesting the potential for this class of compounds in neurological and metabolic disorders.[7]

-

Oncology: Certain pyridine derivatives have been developed as c-Met kinase inhibitors for cancer therapy.[10] The structural features of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate could serve as a starting point for the design of new anticancer agents.

The ethyl ester at the 3-position and the ethoxy group at the 4-position offer handles for further chemical derivatization, allowing for the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate and its precursors.

Protocol 1: Synthesis of Ethyl 3-aminocrotonate

This protocol describes the synthesis of the enamine starting material from ethyl acetoacetate.[11]

Materials and Equipment:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (0.1 mol, 13.01 g) in methanol (100 mL).

-

Add ammonium acetate (0.3 mol, 23.12 g) to the solution.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting crude product can be purified by vacuum distillation to yield pure Ethyl 3-aminocrotonate as a colorless liquid or low-melting solid.

| Parameter | Value |

| Molar Ratio (Ethyl Acetoacetate:Ammonium Acetate) | 1:3 |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Reaction Time | 20 hours |

| Expected Yield | >80% |

Protocol 2: Synthesis of Ethyl 3-ethoxypropiolate

This protocol outlines a potential synthesis of the alkynyl ether starting material from ethyl propiolate. This is based on the known Michael addition of alcohols to activated alkynes.

Materials and Equipment:

-

Ethyl propiolate

-

Anhydrous ethanol

-

Sodium ethoxide (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

Set up a dry 100 mL round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.

-

Add anhydrous ethanol (50 mL) to the flask.

-

Add a catalytic amount of sodium ethoxide to the ethanol.

-

Cool the solution in an ice bath and slowly add ethyl propiolate (0.05 mol, 4.9 g) dropwise with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., a few drops of acetic acid).

-

Remove the ethanol under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain Ethyl 3-ethoxypropiolate.

| Parameter | Value |

| Reactants | Ethyl propiolate, Ethanol |

| Catalyst | Sodium ethoxide |

| Solvent | Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

Protocol 3: Synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate (One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis)

This protocol describes a one-pot synthesis of the target molecule using an acid catalyst, which is a common modification of the Bohlmann-Rahtz synthesis to achieve milder reaction conditions.

Materials and Equipment:

-

Ethyl 3-aminocrotonate

-

Ethyl 3-ethoxypropiolate

-

Toluene

-

Acetic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 3-aminocrotonate (0.02 mol, 2.58 g) and Ethyl 3-ethoxypropiolate (0.02 mol, 2.56 g) in a mixture of toluene (40 mL) and acetic acid (8 mL).

-

Heat the reaction mixture to 50-60 °C in an oil bath and stir for 24 hours.

-

Monitor the formation of the product by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate.

| Parameter | Value |

| Molar Ratio (Enamine:Alkyne) | 1:1 |

| Solvent System | Toluene:Acetic Acid (5:1) |

| Temperature | 50-60 °C |

| Reaction Time | 24 hours |

| Purification | Column Chromatography |

Conclusion

The synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate derivatives via the Bohlmann-Rahtz reaction provides a versatile and efficient route to a class of compounds with high potential in drug discovery. The protocols outlined in this guide, from the preparation of the key starting materials to the final cyclocondensation, offer a solid foundation for researchers to access these valuable molecular scaffolds. The mechanistic understanding of this reaction, coupled with modern modifications, allows for the rational design and synthesis of novel pyridine derivatives with tailored properties for various therapeutic applications.

References

-

Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

-

Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

-

The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

-

Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

-

study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. ResearchGate. [Link]

-

Synthesis and evaluation of substituted 4-alkoxy-2-aminopyridines as novel neuropeptide Y1 receptor antagonists. PubMed. [Link]

-

Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. PubMed. [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC. [Link]

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]

-

(PDF) Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]

-

β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PMC. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Photoinduced diversity-oriented synthesis of α-ketoester β-enamino esters, 3,3-difluoro-4-pyrrolin-2-ones, and 3-fluoro-3-pyrrolin-2-ones from bromodifluoroacetates and β-enamino esters. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

-

Ethyl 3-Aminocrotonate: Applications in Feed Additives and Beyond. [Link]

-

The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. PubMed. [Link]

-

Synthesis and biological evaluation of ethyl 6-alkoxy-7-phenyl-4-hydroxy-3-quinolinecarboxylates against Eimeria tenella. Semantic Scholar. [Link]

-

Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. [Link]

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-ethoxypropionate synthesis - chemicalbook [chemicalbook.com]

- 3. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]

- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google Patents [patents.google.com]

- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]

- 11. nbinno.com [nbinno.com]

The Pyridine Core Reimagined: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate as a Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Enduring Legacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is undeniably one such "privileged scaffold."[1] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisosteric replacement for a phenyl group have cemented its role in a vast array of FDA-approved therapeutics.[1][2] These drugs span a wide range of applications, from anticancer and anti-inflammatory agents to antiviral and cardiovascular medicines.[1][3] This application note delves into the specific utility of a highly functionalized derivative, Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate , as a versatile starting material and core structural motif for the development of next-generation therapeutic agents. We will explore its synthetic accessibility, its role as a key intermediate, and provide detailed protocols for its derivatization into molecules with significant pharmacological potential, particularly in the realm of kinase inhibition.

The Strategic Advantage of the 4-Alkoxy-3-carboxylate Substitution Pattern

The specific arrangement of substituents on the Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate core is not arbitrary; it is a deliberate design that offers medicinal chemists a powerful toolkit for molecular elaboration.

-

The 4-Ethoxy Group: This alkoxy substituent is crucial for modulating the electronic nature of the pyridine ring. It acts as an electron-donating group, influencing the reactivity of other positions on the ring. Furthermore, in the context of drug-target interactions, the ethoxy group can serve as a hydrogen bond acceptor or engage in hydrophobic interactions within a binding pocket. Its presence has been linked to potent antagonism of receptors like the corticotropin-releasing factor 1 (CRF1) receptor in related 4-alkoxy-pyridine series.[4]

-

The 3-Ester Group: The ethyl carboxylate at the 3-position is a highly versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides. This amide bond formation is a cornerstone of combinatorial chemistry and allows for the rapid generation of large libraries of compounds for screening. The ester itself can also act as a key interacting group with biological targets.

-

The 6-Methyl Group: The methyl group at the 6-position provides steric bulk and can influence the overall conformation of the molecule. It can also be a site for further functionalization or can be optimized to fill a specific hydrophobic pocket in a target protein, thereby enhancing binding affinity and selectivity.

This strategic trifecta of functional groups makes Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate an ideal starting point for creating diverse molecular libraries aimed at a variety of biological targets.

Core Application: A Scaffold for Kinase Inhibitor Discovery

Protein kinases are a major class of enzymes that play a critical role in cellular signaling pathways.[5] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Derivatives of the 4-alkoxypyridine core can be elaborated to target a range of kinases, including:

-

Phosphatidylinositol-3-kinases (PI3Ks): The Guareschi pyridine synthesis, a classical method for preparing substituted pyridines, has been employed to create 4-aryl-pyridines that show selective inhibition of PI3K isoforms.[6] The ability to modify the substituents at the 4- and 6-positions allows for fine-tuning of isoform selectivity.[6]

-

Pim-1 Kinase: This serine/threonine kinase is implicated in the regulation of cell survival and proliferation, making it an attractive target in oncology. Pyridothienopyrimidinones, which can be synthesized from appropriately functionalized pyridine precursors, have demonstrated potent Pim-1 inhibitory activity.[7][8]

-

c-Src Kinase: As a non-receptor tyrosine kinase, c-Src is involved in cell growth, differentiation, and survival. Pyridylpyrimidinylaminophenyl amides, structurally related to the blockbuster drug imatinib, have shown significant c-Src kinase inhibition.[5]

The general strategy involves utilizing the 3-carboxylate group of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate to introduce a side chain that can interact with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be modified to achieve selectivity and desired physicochemical properties.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

This protocol is a representative method based on the Guareschi-Thorpe reaction, which involves the condensation of an acetoacetate derivative with cyanoacetamide in the presence of a base, followed by subsequent modification.

Materials:

-

Ethyl acetoacetate

-

Ethyl orthoformate

-

Ammonia (aqueous solution, 25%)

-

Ethanol

-

Diethyl ether

-

Sodium ethoxide

-

Ethyl cyanoacetate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

Synthesis of Ethyl 3-aminocrotonate:

-

In a round-bottom flask, combine ethyl acetoacetate (1.0 mol) and ethanol (200 mL).

-

Cool the mixture in an ice bath and slowly add aqueous ammonia (1.2 mol) with stirring.

-

Allow the reaction to stir at room temperature for 4 hours.

-

Extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-aminocrotonate.

-

-

Guareschi-Thorpe Condensation:

-

Prepare a solution of sodium ethoxide by dissolving sodium (0.5 mol) in absolute ethanol (250 mL).

-

To this solution, add ethyl 3-aminocrotonate (0.5 mol) and ethyl cyanoacetate (0.5 mol).

-

Heat the mixture to reflux for 6 hours. A precipitate will form.

-

Cool the reaction mixture and collect the solid by filtration. Wash with cold ethanol.

-

The solid is the sodium salt of the dihydroxypyridine intermediate.

-

-

Hydrolysis and Esterification:

-

Suspend the sodium salt in water and acidify with concentrated hydrochloric acid to pH ~2.

-

Heat the mixture to reflux for 4 hours to effect decarboxylation and hydrolysis of the nitrile.

-

Cool the solution and collect the resulting solid, which is 4,6-dihydroxy-2-methylnicotinic acid.

-

-

O-Ethylation:

-

Suspend the 4,6-dihydroxy-2-methylnicotinic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 12 hours.

-

Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate.

-